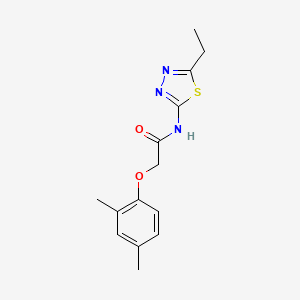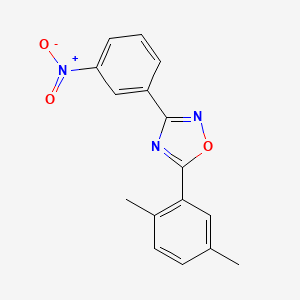
5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as DPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPO has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Mechanism of Action
The exact mechanism of action of 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been found to have minimal toxicity in vivo, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been found to exhibit good solubility in both water and organic solvents, making it easy to handle in the laboratory.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its broad range of biological activities, making it a versatile compound for studying various diseases and biological processes. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy and safety in vivo.
Future Directions
There are several future directions for the research and development of 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the further exploration of its anti-cancer, anti-inflammatory, and anti-microbial activities, including in vivo studies to assess its efficacy and safety. Additionally, the development of 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole derivatives with improved properties and selectivity is an area of interest for future research.
Synthesis Methods
The synthesis of 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be achieved through the reaction of 2,5-dimethylphenyl hydrazine and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized to form 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. This synthesis method has been optimized to yield high purity and high yield of 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.
Scientific Research Applications
5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has also been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has shown anti-microbial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-6-7-11(2)14(8-10)16-17-15(18-22-16)12-4-3-5-13(9-12)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTHLZRGNNBIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
![N~1~-cyclopentyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803641.png)
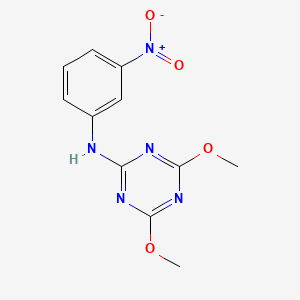
![N-(4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenyl)acetamide](/img/structure/B5803654.png)
![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)
![1-[(4-chlorophenyl)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5803680.png)
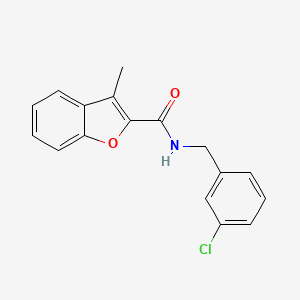
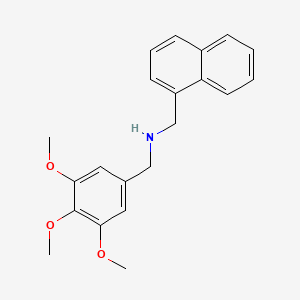



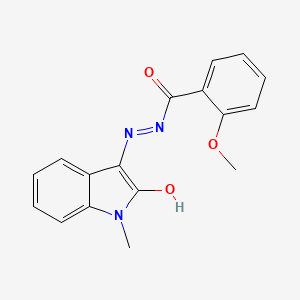
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
